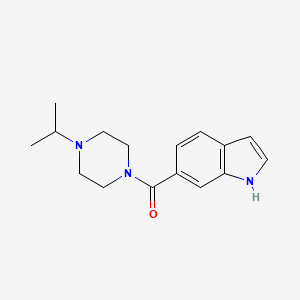
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds . The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole and piperazine groups. The indole group consists of a benzene ring fused to a pyrrole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indole compounds can participate in a variety of reactions, including electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, indole compounds generally have high boiling points and are often solid at room temperature .
Mécanisme D'action
- BACE1 plays a crucial role in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease pathogenesis .
- Downstream effects include reduced amyloid-beta deposition and potentially slower progression of Alzheimer’s disease .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Avantages Et Limitations Des Expériences En Laboratoire
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over the concentration and timing of application. It is also stable and easy to handle. However, one limitation is that its effects can vary depending on the plant species and growth conditions, which can make it difficult to compare results across experiments.
Orientations Futures
There are several future directions for research on (1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone. One area of interest is the identification of downstream genes and pathways involved in its plant growth regulatory properties. Another area is the development of more potent and selective synthetic auxins for use in agriculture and horticulture. Finally, there is interest in exploring the potential of this compound and other synthetic auxins for use in biotechnology applications, such as plant tissue culture and genetic engineering.
Méthodes De Synthèse
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone can be synthesized through a multi-step process involving the reaction of indole-3-acetic acid (IAA) with isopropylamine to form the intermediate 4-(isopropylamino)indole-3-acetic acid. This intermediate is then reacted with 4-chloromethylpiperidine to form the final product this compound.
Applications De Recherche Scientifique
(1h-Indol-6-yl)-(4-isopropyl-piperazin-1-yl)-methanone has been extensively studied for its plant growth regulatory properties. It has been shown to promote root elongation, lateral root development, and adventitious rooting in a variety of plant species. It has also been shown to induce the expression of genes involved in plant growth and development.
Safety and Hazards
Propriétés
IUPAC Name |
1H-indol-6-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)18-7-9-19(10-8-18)16(20)14-4-3-13-5-6-17-15(13)11-14/h3-6,11-12,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAQWKZESUSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
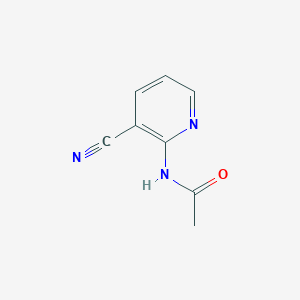
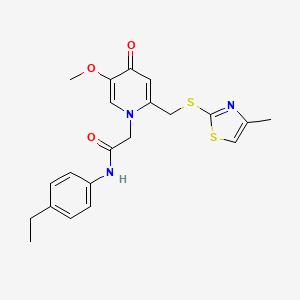

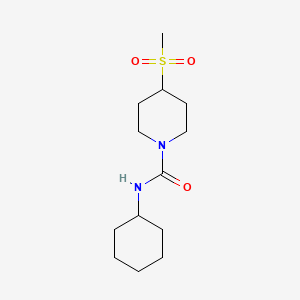
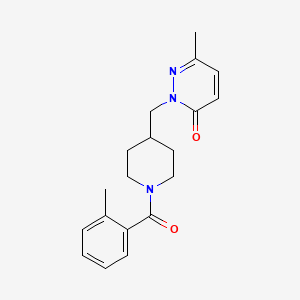
![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)
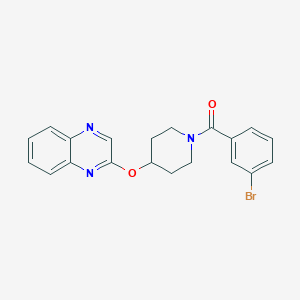
![2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methyleth yl)-N-phenylacetamide](/img/structure/B2991415.png)
![Ethyl 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2991416.png)
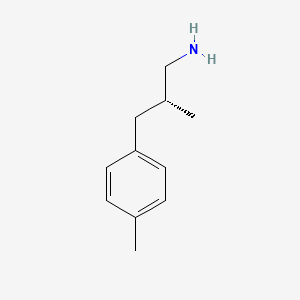
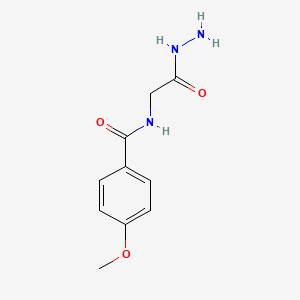
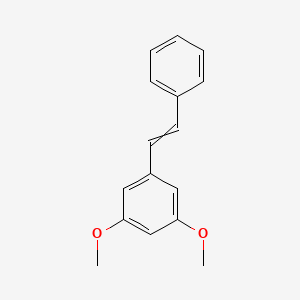
![4-[Morpholin-4-yl(pyridin-2-yl)methyl]morpholine](/img/structure/B2991425.png)

